molecular formula C11H9FN2O B13678556 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

Katalognummer: B13678556
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: KWSSILLNEGUXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a fluorinated aromatic ring and an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 4-fluoro-2-methylphenyl derivatives with imidazole under specific conditions. One common method includes the use of a formylation reaction to introduce the aldehyde group at the 5-position of the imidazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-2-methylphenol: A precursor in the synthesis of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde.

    2-Fluoro-4-methylphenol: Another fluorinated aromatic compound with similar properties.

    4-Fluoro-2-methylphenylacetic acid: A related compound with a carboxylic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to its combination of a fluorinated aromatic ring and an imidazole moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Eigenschaften

Molekularformel

C11H9FN2O

Molekulargewicht

204.20 g/mol

IUPAC-Name

2-(4-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

KWSSILLNEGUXDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)C2=NC=C(N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.